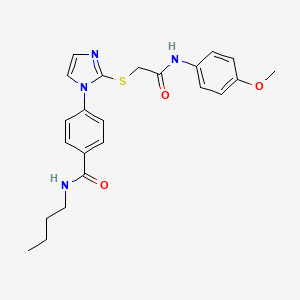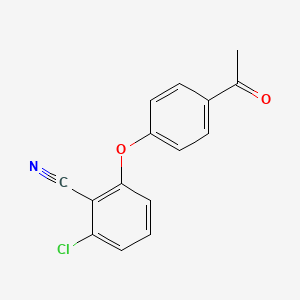![molecular formula C17H18ClN3O5S B2930676 1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine CAS No. 866153-18-6](/img/structure/B2930676.png)
1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine” is a piperazine derivative. Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
Research on analogues of piperazine compounds, similar in structure to 1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, has shown promise in the inhibition of HIV-1 reverse transcriptase. These analogues, known as bis(heteroaryl)piperazines (BHAPs), have demonstrated significant potency in inhibiting the HIV-1 virus, making them potential candidates for treating HIV infections (Romero et al., 1994).
Crystal Structure and Density Functional Theory (DFT) Analysis
Studies involving similar piperazine derivatives have focused on their crystal structure analysis and DFT calculations. These studies provide insights into the reactive sites of the molecules for both electrophilic and nucleophilic interactions, which is crucial for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Kumara et al., 2017).
Antibacterial Activities
Piperazine derivatives have been explored for their antibacterial activities. The design and synthesis of these derivatives, especially those involving 1,3,4-thiadiazol, have demonstrated potential in combating various bacterial strains, indicating their potential use in developing new antibacterial agents (Wu Qi, 2014).
Adenosine A2B Receptor Antagonism
In the realm of neuropharmacology, 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, a class of compounds structurally related to 1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, have been developed as adenosine A2B receptor antagonists. These compounds have shown high affinity and selectivity, suggesting their potential application in treating conditions related to adenosine receptor dysfunction (Borrmann et al., 2009).
5-HT7 Receptor Antagonism
Research into piperazine derivatives has also extended to their role as 5-HT7 receptor antagonists. These compounds have shown promise in the development of treatments for disorders related to serotonin dysfunction, with some demonstrating significant selectivity and activity (Yoon et al., 2008).
Serotonergic Neurotransmission Studies
Piperazine compounds have been used as antagonists in studying serotonergic neurotransmission. These compounds, including [18F]p-MPPF, have been utilized in positron emission tomography (PET) studies to investigate serotonin receptors, enhancing our understanding of serotonin-related neurological and psychiatric disorders (Plenevaux et al., 2000).
Mechanism of Action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It’s known that piperazine derivatives can interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that piperazine derivatives can influence a variety of biochemical pathways, depending on their specific targets and mode of action .
Result of Action
Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it can be inferred that this compound could potentially exert a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
1-(5-chloro-2-nitrophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c1-26-16-5-3-2-4-14(16)19-8-10-20(11-9-19)27(24,25)17-12-13(18)6-7-15(17)21(22)23/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAPJQQHQNDNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2930594.png)
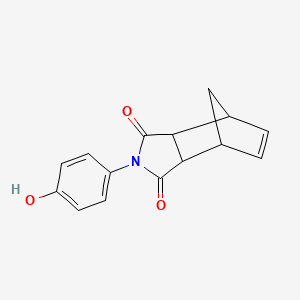
![N,N-Dimethyl-4-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2930597.png)
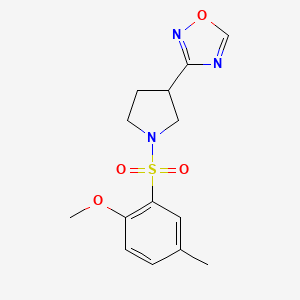
![7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2930601.png)
![3-methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2930602.png)
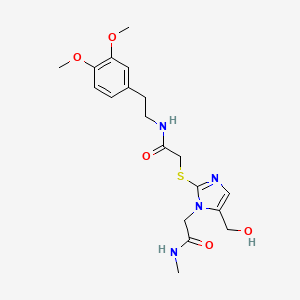
![2-Oxabicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B2930605.png)
![1'-ethylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2930607.png)
![2-(Trifluoromethyl)benzo[d]thiazol-6-ol](/img/structure/B2930609.png)
![N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2930610.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide](/img/structure/B2930611.png)
